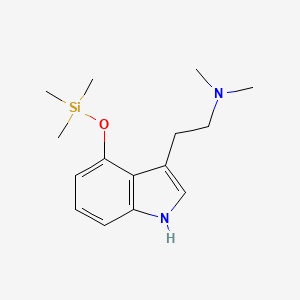
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trimethylsilyloxy group attached to the indole ring, which significantly influences its chemical properties and reactivity. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Functionalization: The indole core is then functionalized with a trimethylsilyloxy group. This step often involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Amine Introduction: The final step involves the introduction of the N,N-dimethylamino group. This can be achieved through a nucleophilic substitution reaction using dimethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyloxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with its target, leading to modulation of specific biochemical pathways.
Comparison with Similar Compounds
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine can be compared with other indole derivatives, such as:
N,N-dimethyltryptamine (DMT): Both compounds share a similar indole core, but the presence of the trimethylsilyloxy group in this compound imparts different chemical properties and reactivity.
N,N-dimethyl-2-(3-indolyl)ethanamine: This compound lacks the trimethylsilyloxy group, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
17943-16-7 |
|---|---|
Molecular Formula |
C15H24N2OSi |
Molecular Weight |
276.455 |
IUPAC Name |
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C15H24N2OSi/c1-17(2)10-9-12-11-16-13-7-6-8-14(15(12)13)18-19(3,4)5/h6-8,11,16H,9-10H2,1-5H3 |
InChI Key |
IHNCHKSVUGVEDS-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)O[Si](C)(C)C |
Synonyms |
N,N-Dimethyl-4-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















